Lipophilicity Advantage: ~2.7-Fold Increase in Computed logP vs. Non-Fluorinated 4-Oxoazepane
The target compound (CAS 1393584-90-1) has a computed XLogP3 of 2.1, compared to a LogP of 0.77 for the non-fluorinated analog tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4), representing a ΔLogP of +1.33 . This ~2.7-fold relative increase in lipophilicity is conferred entirely by the 5-CF₃ substituent and places the target compound within the favorable CNS drug-likeness range (LogP 1–3) while the non-fluorinated analog falls below it [1]. The molecular weight concomitantly increases from 213.27 to 281.27 g·mol⁻¹ (ΔMW = +68 Da), consistent with replacement of a hydrogen by CF₃ .
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (BOC Sciences computed property) |
| Comparator Or Baseline | tert-Butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4): LogP = 0.77 (InvivoChem) |
| Quantified Difference | ΔLogP = +1.33 (~2.7-fold lipophilicity increase); ΔMW = +68 Da |
| Conditions | Computed physicochemical properties; in silico prediction (XLogP3 algorithm for target; standard LogP for comparator) |
Why This Matters
The 2.7-fold lipophilicity increase shifts the compound into the optimal CNS drug-likeness range, directly influencing procurement decisions for CNS-focused medicinal chemistry programs where LogP values below 1 are generally suboptimal for blood-brain barrier penetration.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. Optimal CNS drug LogP range: 1–3. View Source
